

4-Acetamidobenzenesulfonamide CAS number 121-61-9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Acetamidobenzenesulfonamide

Cat. No.: B121751

[Get Quote](#)

An In-depth Technical Guide to **4-Acetamidobenzenesulfonamide** (CAS 121-61-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetamidobenzenesulfonamide, also known as N-acetylsulfanilamide, is a chemical compound with significant roles in medicinal chemistry and drug development. It is recognized both as a key intermediate in the synthesis of sulfonamide drugs and as a metabolite of the antibiotic sulfanilamide and the herbicide asulam[1]. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, mechanisms of action, and applications. Detailed experimental protocols, quantitative data tables, and diagrams of relevant biochemical pathways and experimental workflows are presented to support researchers and drug development professionals in their work with this compound.

Introduction

4-Acetamidobenzenesulfonamide (CAS No. 121-61-9) is a sulfonamide compound that serves as a crucial building block in organic synthesis, particularly for the creation of more complex antibacterial agents[1][2]. Its structure consists of a benzene ring substituted with a sulfonamide group and an acetamido group at the para position. While its direct antibacterial activity is less pronounced than its deacetylated form, sulfanilamide, it demonstrates notable inhibitory activity against specific enzyme families, particularly carbonic anhydrases[1].

Furthermore, it is a well-documented metabolite in organisms exposed to certain sulfonamide-based drugs[1]. This guide aims to consolidate the technical information available on **4-acetamidobenzenesulfonamide**, providing a detailed resource for laboratory and development settings.

Physicochemical and Spectroscopic Data

The fundamental properties of **4-acetamidobenzenesulfonamide** are summarized below. This data is critical for its handling, characterization, and application in experimental settings.

Physical and Chemical Properties

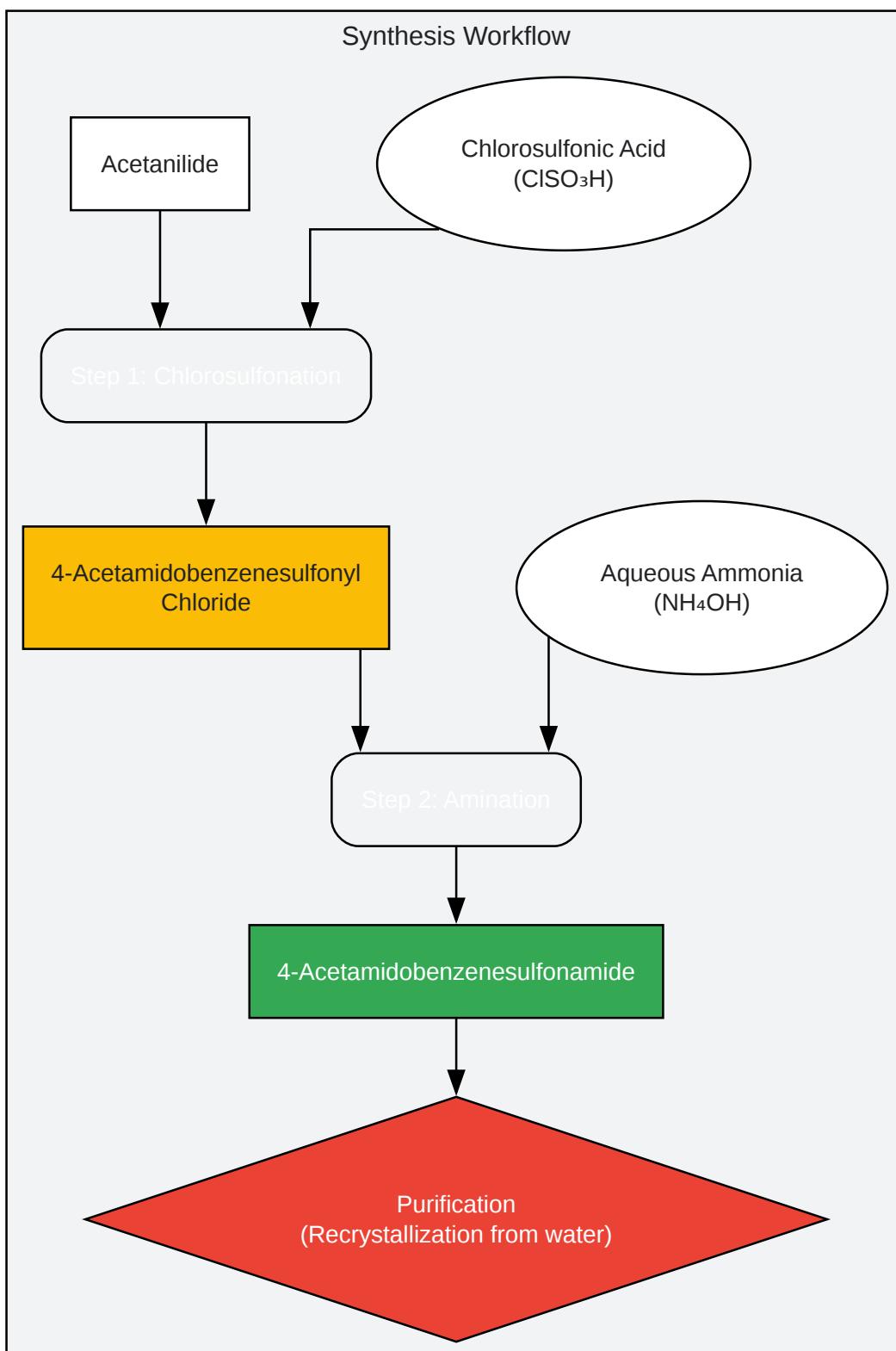
All quantitative data regarding the physical and chemical properties of the compound are presented in Table 1.

Property	Value	Reference(s)
CAS Number	121-61-9	[1][3][4][5][6][7][8]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃ S	[1][4][6][8][9]
Molecular Weight	214.24 g/mol	[8][9]
Appearance	White to off-white solid/crystalline powder	[3][4][9][10]
Melting Point	214-217 °C	[3][9]
219 °C (recrystallized)	[11]	
Boiling Point	418.91 °C (at 101,325 Pa)	[3][9]
Density	~1.38 g/cm ³ (estimate)	[3][9]
pKa	9.88 ± 0.12 (Predicted)	[3][10]
UV/Vis (λ _{max})	261 nm	[1][12]

Solubility

The solubility of **4-acetamidobenzenesulfonamide** in various solvents is crucial for preparing solutions for synthesis and biological assays.

Solvent	Solubility	Reference(s)
Water	Slightly soluble	[9]
Methanol	Slightly soluble	[3][9]
DMSO	~30 mg/mL	[1][12]
Dimethylformamide (DMF)	~30 mg/mL	[1][12]
DMSO:PBS (pH 7.2) (1:10)	~0.09 mg/mL	[1][12]


Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **4-acetamidobenzenesulfonamide**. Key spectral features are summarized in Table 3.

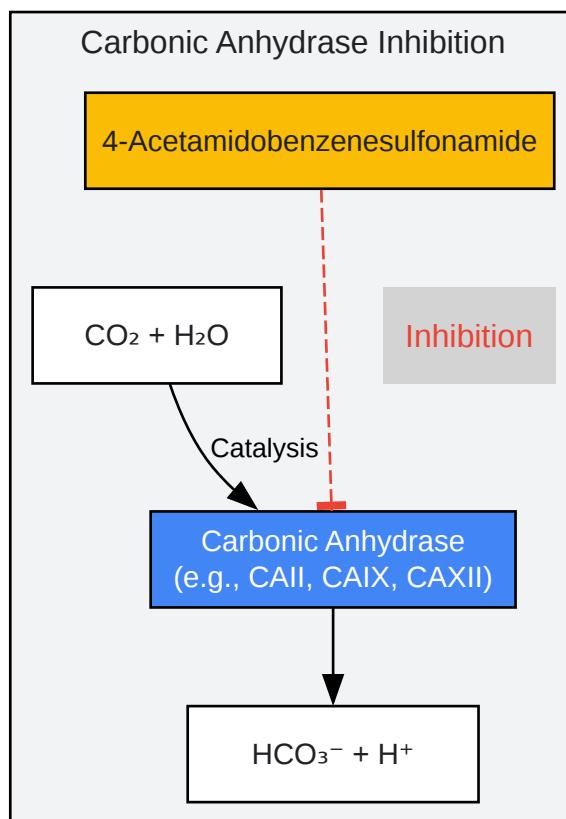
Technique	Key Peaks / Shifts (δ)	Reference(s)
^1H NMR (DMSO-d ₆)	δ 10.3-10.5 (s, 1H, NHCO), δ 7.6-7.9 (m, 4H, ArH), δ 2.0-2.2 (s, 3H, CH ₃ CO)	[13]
^{13}C NMR (DMSO-d ₆)	δ 169.0-169.5 (C=O), δ 118.6-119.3 (Ar-C), δ 128.0-128.9 (Ar-C), δ 143.1-143.7 (Ar-C), δ 24.0-24.5 (CH ₃)	[13]
IR (UATR/KBr, cm ⁻¹)	~3330 (N-H stretch), ~3270 (N-H stretch), ~1680 (C=O, Amide I), ~1590 (C=C, aromatic), ~1530 (N-H bend, Amide II), ~1320 & ~1160 (S=O, sulfonamide)	[13]

Synthesis and Purification

4-Acetamidobenzenesulfonamide is typically synthesized from acetanilide via a two-step process. This workflow is a classic example of electrophilic aromatic substitution and nucleophilic acyl substitution.

[Click to download full resolution via product page](#)

Figure 1: General synthesis workflow for **4-Acetamidobenzenesulfonamide**.


The synthesis involves the chlorosulfonation of acetanilide to form the key intermediate, 4-acetamidobenzenesulfonyl chloride[14][15]. This intermediate is then reacted with aqueous ammonia to yield the final product[11][14]. The acetamido group serves as a protecting group for the aniline nitrogen, preventing undesired side reactions and directing the sulfonation to the para position[15].

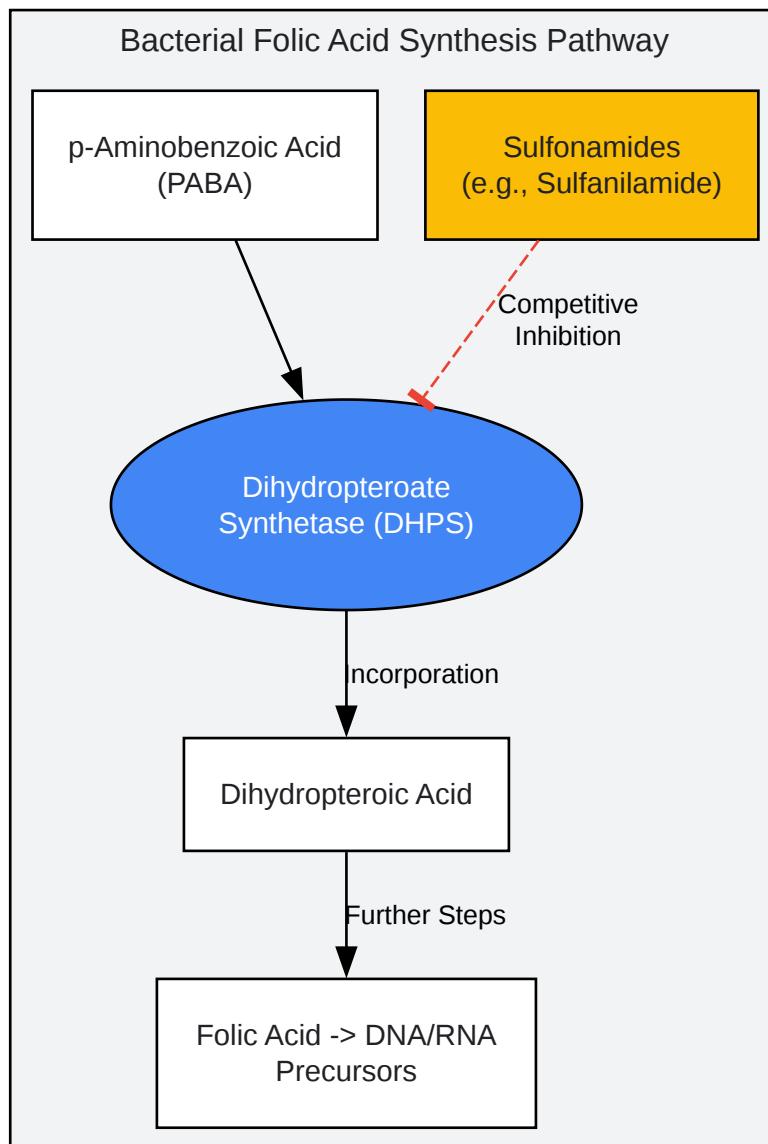
Mechanism of Action and Biological Activity

While often considered a synthetic intermediate, **4-acetamidobenzenesulfonamide** possesses intrinsic biological activity and is part of a broader class of compounds with a well-understood mechanism of action.

Inhibition of Carbonic Anhydrases

4-Acetamidobenzenesulfonamide is a known inhibitor of several isoforms of carbonic anhydrase (CA), a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This inhibition is a key therapeutic target for various conditions. The compound shows potent inhibition against tumor-associated isoforms CA IX and CA XII[1].

[Click to download full resolution via product page](#)


Figure 2: Mechanism of Carbonic Anhydrase inhibition.

The inhibitory constants (K_i) against several human carbonic anhydrase isoforms are detailed in Table 4.

Enzyme Isoform	K_i (nM)	Reference(s)
hCA II	246	[1]
hCA IX	135	[1]
hCA XII	49	[1]

Role as a Sulfonamide Precursor and Folic Acid Synthesis

4-Acetamidobenzenesulfonamide is the immediate precursor to sulfanilamide, the first commercially available antibacterial sulfonamide[16]. The broader class of sulfonamides acts by competitively inhibiting the enzyme dihydropteroate synthetase (DHPS) in bacteria[2][16]. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth[2]. Humans are unaffected as they obtain folic acid from their diet[16].

[Click to download full resolution via product page](#)

Figure 3: Inhibition of bacterial folic acid synthesis by sulfonamides.

Applications in Research and Drug Development

The primary application of **4-acetamidobenzenesulfonamide** is as a versatile intermediate for synthesizing a wide range of sulfonamide derivatives[1][17]. By reacting its precursor, 4-acetamidobenzenesulfonyl chloride, with various primary or secondary amines, a diverse library of N-substituted sulfonamides can be generated[13][18]. These derivatives have been explored for numerous therapeutic applications, including:

- Antimicrobial agents[13]
- Antioxidants[13][18]
- Carbonic anhydrase inhibitors for glaucoma, epilepsy, and cancer research[1]
- Anti-urease agents[19]

Its use in proteomics research has also been noted, likely as a tool compound or reference standard[7][8].

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and modification of **4-acetamidobenzenesulfonamide**.

Protocol: Synthesis of 4-Acetamidobenzenesulfonamide

This protocol describes the two-step synthesis from acetanilide.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride[14]

- Place 2.7 g of dry acetanilide in a clean, dry 50 mL round-bottom flask equipped with a stir bar.
- Fit the flask with a Claisen adapter, a dropping funnel, and a vapor sweep connected to a water aspirator to remove the HCl gas evolved.
- In a fume hood, carefully add 8.0 mL of chlorosulfonic acid to the dropping funnel.
- Add the chlorosulfonic acid dropwise to the acetanilide with stirring over 10-15 minutes.

- After the addition is complete, heat the mixture in a water bath at 60-70 °C for 30 minutes to complete the reaction.
- Allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture slowly and with vigorous stirring into a beaker containing 100 mL of crushed ice. This step must be performed cautiously in a fume hood.
- Collect the white precipitate of 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with several portions of cold water.
- Use the crude, moist product immediately in the next step to prevent hydrolysis.

Step 2: Synthesis of **4-Acetamidobenzenesulfonamide**[11][14]

- Transfer the crude 4-acetamidobenzenesulfonyl chloride to a 125 mL Erlenmeyer flask.
- In a fume hood, cautiously add 15 mL of concentrated (28%) aqueous ammonia. A vigorous reaction will occur.
- Stir the mixture until a smooth paste is formed. Heat the mixture at 70 °C for approximately 30 minutes[11].
- Cool the mixture to room temperature and then neutralize it by the slow addition of dilute sulfuric acid until it is neutral or slightly acidic to pH paper.
- Cool the mixture in an ice bath to complete the precipitation of the product.
- Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and air-dry on the filter.
- For further purification, the crude product can be recrystallized from hot water to yield colorless crystals[11].

Protocol: General Synthesis of N-substituted Derivatives

This protocol describes a general method for creating a library of derivatives from 4-acetamidobenzenesulfonyl chloride[13][18].

- Dissolve the desired amine (5 mmol) and sodium carbonate (7 mmol) in 20 mL of dichloromethane in a flask with stirring.
- Prepare a solution of 4-acetamidobenzenesulfonyl chloride (5 mmol) in 30 mL of dichloromethane.
- Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred amine mixture.
- Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, add 20 mL of distilled water to the reaction mixture.
- Separate the organic phase. Extract the aqueous phase twice with 30 mL portions of dichloromethane.
- Combine the organic extracts and wash with 30 mL of water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel as needed.

Conclusion

4-Acetamidobenzenesulfonamide is a compound of considerable utility in the fields of medicinal chemistry and drug discovery. While it is a well-known precursor in the synthesis of foundational sulfa drugs, its own biological activity as a potent inhibitor of carbonic anhydrases, particularly cancer-related isoforms, highlights its potential as a scaffold for developing novel therapeutics. The detailed data and protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this versatile molecule in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Acetamidobenzenesulfonamide | 121-61-9 [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. scbt.com [scbt.com]
- 8. scbt.com [scbt.com]
- 9. 4-Acetamidobenzenesulfonamide [chembk.com]
- 10. 4-Acetamidobenzenesulfonamide CAS#: 121-61-9 [m.chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 4-Acetamidobenzenesulfonamide | 121-61-9 | Benchchem [benchchem.com]
- 18. d-nb.info [d-nb.info]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-Acetamidobenzenesulfonamide CAS number 121-61-9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121751#4-acetamidobenzenesulfonamide-cas-number-121-61-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com